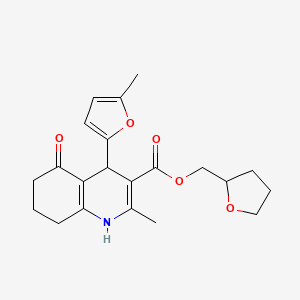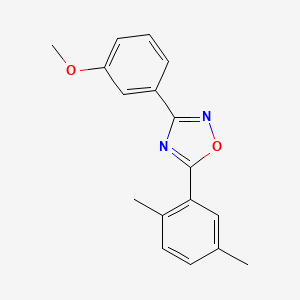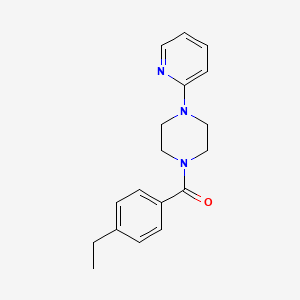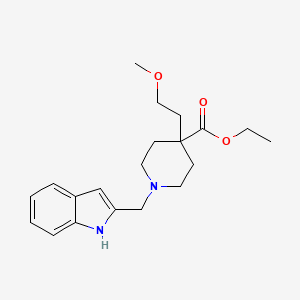
ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as PMDP, is a chemical compound with potential applications in scientific research. PMDP is a pyridine derivative that has been synthesized using various methods. Its mechanism of action and biochemical and physiological effects have been studied in different research fields.
作用機序
The mechanism of action of ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has been reported to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can enhance cognitive function. ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has been reported to have various biochemical and physiological effects. In vitro studies have shown that ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate can inhibit the growth of cancer cells and induce apoptosis. ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in neuronal cells. In vivo studies have shown that ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate can enhance cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
Ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate also has some limitations, including its potential toxicity at high doses and its instability under certain conditions.
将来の方向性
There are several future directions for the study of ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the exploration of its neuroprotective effects in other neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate and to determine its potential toxicity and side effects.
合成法
Ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has been synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst. The Gewald reaction involves the condensation of a thioamide and an α,β-unsaturated ketone in the presence of a base. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea derivative in the presence of a catalyst. The synthesis of ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate using the Hantzsch reaction has been reported to be the most efficient method.
科学的研究の応用
Ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has been used in various scientific research fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In neuroscience, ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its neuroprotective effects and its ability to enhance cognitive function. In cancer research, ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has been explored as a potential anticancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.
特性
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-5-23-18(21)15-12(3)19-11(2)14(17(20)22-4)16(15)13-9-7-6-8-10-13/h6-10,16,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHYNEBURMLCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875059 |
Source


|
| Record name | 4-DHP,3-13 ANALOG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5211941.png)

![4-ethoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5211961.png)


![N-(4-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5211988.png)
![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)

![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)

![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)

